Multicomponent Reactions: The Ugi four-component condensation reaction, employed in the synthesis of spiroimidazo[1,5-a]imidazole-5-thiones (or selenones) [], highlights the potential of multicomponent reactions for constructing diverse imidazo[1,5-a]pyridine scaffolds, potentially applicable to Imidazo[1,5-a]pyridin-6-amine.
Cyclization Reactions: The synthesis of 5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepin-6-ones from benzoxazepindiones via ring-opening and base-promoted recyclization [] suggests a potential strategy for constructing Imidazo[1,5-a]pyridin-6-amine from appropriate precursors.
Catalysis:
Synthesis Analysis:The synthesis of Rh(I) mono- and biscarbenes from imidazo[1,5-a]pyridin-3-ylidenes (ImPy) [] demonstrates the feasibility of generating stable NHCs from the imidazo[1,5-a]pyridine core. This approach could be adapted to synthesize NHC catalysts incorporating the Imidazo[1,5-a]pyridin-6-amine structure.
Applications
ALK Inhibitors: The discovery of potent, selective, and brain-penetrant 1H-Pyrazol-5-yl-1H-pyrrolo[2,3-b]pyridines as Anaplastic Lymphoma Kinase (ALK) inhibitors [] highlights the potential of structurally similar Imidazo[1,5-a]pyridin-6-amine derivatives for developing novel cancer therapies.
Src-family kinase p56Lck Inhibitors: Research on anilino 5-azaimidazoquinoxaline analogues as potent p56Lck and T cell proliferation inhibitors [] suggests that Imidazo[1,5-a]pyridin-6-amine derivatives could serve as scaffolds for developing new immunomodulatory agents.
MCHR1 Antagonists: The development of 1-(Imidazo[1,2-a]pyridin-6-yl)pyridin-2(1H)-one derivatives as melanin-concentrating hormone receptor 1 (MCHR1) antagonists for obesity treatment [] showcases the potential of structurally related Imidazo[1,5-a]pyridin-6-amine derivatives for targeting metabolic disorders.
GABAAR Modulators: The identification of a novel imidazodiazepine analogue with antiseizure and antiepileptogenic activity [] highlights the potential of exploring Imidazo[1,5-a]pyridin-6-amine-based structures for developing novel therapeutics for neurological disorders.
CRF1 Antagonists: The discovery of a brain-penetrant and orally available CRF1 antagonist with efficacy in animal models of alcoholism [] suggests that Imidazo[1,5-a]pyridin-6-amine derivatives could offer new avenues for treating alcohol dependence and related disorders.
Tau Pathology PET Tracers: Research on the discovery of novel PET tracers for imaging aggregated tau in Alzheimer's disease, specifically [11C]RO6924963, [11C]RO6931643, and [18F]RO6958948, [] demonstrates the potential of structurally similar Imidazo[1,5-a]pyridin-6-amine derivatives for developing new diagnostic tools for neurodegenerative diseases.
TLR7 Agonists: The study on structure-activity relationships in Toll-like receptor 7 agonistic 1H-imidazo[4,5-c]pyridines [] suggests that exploring Imidazo[1,5-a]pyridin-6-amine derivatives could lead to the development of novel immunotherapies targeting TLR7.
Compound Description: This compound is a potent, selective, and brain-penetrant Anaplastic Lymphoma Kinase (ALK) inhibitor. [] Intraperitoneal administration of this compound significantly reduced phosphorylated-ALK (p-ALK) levels in the mouse hippocampus and prefrontal cortex. [] This suggests potential for studying ALK-mediated brain functions and therapeutic ALK inhibition. []
Relevance: This compound shares a core Imidazo[1,5-a]pyridine structure with the target compound, further substituted with various functional groups. The research highlights a scaffold hopping approach from imidazo[1,2-b]pyridazine to pyrrolo[2,3-b]pyridine, suggesting these frameworks might be structurally related and share biological activity. []
Compound Description: MTIP is a potent and selective corticotropin-releasing factor receptor 1 (CRF1) antagonist with promising properties for clinical development as a treatment for alcohol dependence. [] It exhibits subnanomolar affinities for both rat and human CRF1 receptors, as demonstrated by its ability to inhibit 125I-sauvagine binding. [] MTIP demonstrates good oral bioavailability and a favorable pharmacokinetic profile, with a reduced volume of distribution and clearance compared to other CRF1 antagonists. [] Preclinical studies have shown that MTIP effectively reverses anxiety-like behaviors associated with alcohol withdrawal and reduces excessive alcohol self-administration in dependent rats. []
Relevance: Although MTIP belongs to the imidazo[1,2-b]pyridazine class, its structural similarity to Imidazo[1,5-a]pyridin-6-amine lies in the shared imidazo-pyridine core and the presence of various substituents. The research highlights the potential of exploring different heterocyclic frameworks for discovering novel compounds with desired biological activities. []
Compound Description: [11C]RO6924963 is a novel PET tracer developed for imaging aggregated tau in Alzheimer's disease. [] It displays high affinity for tau neurofibrillary tangles and excellent selectivity against Aβ plaques. [] The compound exhibits suitable pharmacokinetic and metabolic properties in mice and non-human primates, making it a promising tool for studying tau pathology in vivo. []
Relevance: This compound belongs to the imidazo[1,2-a]pyridine class, closely related to Imidazo[1,5-a]pyridin-6-amine by sharing the core imidazo-pyridine structure. This highlights the versatility of this scaffold in developing diverse molecules with different biological activities. []
Compound Description: Similar to [11C]RO6924963, [11C]RO6931643 is another novel PET tracer developed for imaging aggregated tau in Alzheimer's disease. [] It exhibits high affinity for tau neurofibrillary tangles, excellent selectivity against Aβ plaques, and favorable pharmacokinetic and metabolic properties in preclinical studies. [] These characteristics make it a valuable tool for investigating tau pathology and potentially supporting the development of tau-targeted therapies. []
Relevance: Although classified as an imidazo[1,2-a]pyrimidine, [11C]RO6931643 shares structural similarities with Imidazo[1,5-a]pyridin-6-amine through its bicyclic imidazo-pyridine core. This emphasizes the potential of exploring modifications within these heterocyclic systems for discovering new imaging agents. []
Compound Description: [18F]RO6958948 is a third novel PET tracer identified for imaging aggregated tau in Alzheimer's disease. [] This compound demonstrates high affinity for tau neurofibrillary tangles, excellent selectivity against Aβ plaques, and appropriate pharmacokinetic and metabolic properties in preclinical models. [] The discovery of [18F]RO6958948 further expands the arsenal of potential PET tracers for studying tau pathology and advancing the development of tau-targeted interventions. []
Relevance: Despite belonging to the pyrrolo[2,3-b:4,5-c']dipyridine class, [18F]RO6958948 shares a structural connection with Imidazo[1,5-a]pyridin-6-amine through its bicyclic nitrogen-containing framework. This suggests that exploring diverse heterocyclic systems containing a pyridine ring could yield novel compounds with valuable properties for imaging tau aggregates. []
Compound Description: Compound 13a emerged as a potent cAMP PDE III inhibitor with in vitro activity in the nanomolar range. [] This discovery arose from the transformation of milrinone, aiming to identify novel compounds with improved inhibitory activity. []
Relevance: This compound, classified as a 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, exhibits structural similarity to Imidazo[1,5-a]pyridin-6-amine through its bicyclic imidazo-pyridine core. This highlights the potential of modifying this core structure and exploring different substitution patterns to modulate biological activity and develop new therapeutic agents. []
Compound Description: Compound 51 is another potent cAMP PDE III inhibitor with in vitro activity in the nanomolar range, resulting from the exploration of novel chemical structures derived from milrinone. []
Relevance: Although categorized as a thiazolo[4,5-b]pyridin-2(3H)-one, compound 51 shares a structural relationship with Imidazo[1,5-a]pyridin-6-amine due to the presence of a pyridine ring directly connected to another heterocyclic moiety. This highlights the significance of the pyridine ring in designing potent cAMP PDE III inhibitors. []
Compound Description: Similar to compounds 13a and 51, compound 22 is a potent cAMP PDE III inhibitor with nanomolar activity in vitro, identified during the search for new inhibitors inspired by milrinone. []
Relevance: While classified as a 1,8-naphthyridin-2(1H)-one, compound 22 demonstrates a structural connection to Imidazo[1,5-a]pyridin-6-amine through the presence of a pyridine ring directly linked to another heterocyclic system. This emphasizes the importance of exploring diverse heterocyclic frameworks containing a pyridine ring for discovering novel and potent cAMP PDE III inhibitors. []
Compound Description: This compound served as a starting point for developing potent and selective ALK inhibitors. [] It exhibits moderate ALK inhibitory activity, and its structure provided valuable insights for subsequent optimization efforts, ultimately leading to the discovery of more potent and brain-penetrant analogs. []
Relevance: Compound 1, classified as an imidazo[1,2-b]pyridazine, shares structural features with Imidazo[1,5-a]pyridin-6-amine, particularly the presence of an imidazo-pyridine core and an amine substituent. This highlights the importance of exploring modifications to the core structure and substituent patterns for enhancing potency and selectivity towards specific targets. []
Bis[di(2-pyridyl)methyl]amine (bdpma)
Compound Description: bdpma is a tetrapyridyl ligand used to synthesize various manganese, iron, and cobalt complexes. [] The research focuses on understanding the fragility of benzylic C-H bonds in bdpma during complex formation. []
Relevance: Although not containing an imidazo[1,5-a]pyridine moiety, bdpma's relevance lies in its use as a multidentate ligand capable of coordinating with metal ions. This relates to the potential application of Imidazo[1,5-a]pyridin-6-amine and its derivatives as ligands in coordination chemistry, which could lead to the development of new materials with diverse properties. []
Compound Description: tpip is an oxidative degradation product of bdpma, formed through the oxidation of benzylic C-H bonds. [] It can also function as a ligand in coordination chemistry, forming complexes with transition metals. [] The study highlights the susceptibility of bdpma to oxidative degradation and the formation of new ligands with altered coordination properties. []
Relevance: tpip, classified as an imidazo[1,5-a]pyridinium derivative, directly relates to Imidazo[1,5-a]pyridin-6-amine by sharing the same core imidazo[1,5-a]pyridine structure. This finding emphasizes the potential for modifying the imidazo[1,5-a]pyridine scaffold through oxidation reactions, which could lead to new compounds with distinct properties and potential applications in various fields. []
Compound Description: This class of compounds represents a novel scaffold synthesized through an iron-catalyzed multicomponent reaction involving ninhydrin, l-proline, and aryl isothiocyanates. [] The reaction proceeds via an intriguing [, ] oxygen shift mechanism, leading to the formation of diversely substituted hexahydroindeno-imidazo[1,5-a]pyridinones in good to excellent yields. []
Relevance: These compounds, featuring a hexahydroindeno[1',2':4,5]imidazo[1,5-a]pyridin-12(6H)-one framework, are structurally related to Imidazo[1,5-a]pyridin-6-amine through the shared imidazo[1,5-a]pyridine core. The research highlights the versatility of this core structure and its potential for further functionalization, leading to the synthesis of new heterocyclic compounds with potential biological activities. []
Compound Description: BMS-279700 is a potent and orally active p56Lck inhibitor that exhibits excellent in vivo anti-inflammatory activity. [] This compound effectively blocks the production of pro-inflammatory cytokines, such as IL-2 and TNFα, in vivo. [] Its discovery resulted from extensive SAR studies on a series of novel anilino 5-azaimidazoquinoxaline analogs. []
Relevance: BMS-279700, classified as an imidazo[1,5-a]pyrido[3,2-e]pyrazin-6-amine derivative, shares a structural resemblance to Imidazo[1,5-a]pyridin-6-amine through its tricyclic core incorporating an imidazo[1,5-a]pyridine moiety. This highlights the significance of exploring variations in the size and substitution pattern of the heterocyclic core for modulating biological activity and developing novel therapeutics. []
Compound Description: This compound, characterized by X-ray crystallography, exemplifies an imidazo[1,5-a]pyridinium salt with a complex counterion. [] The study focuses on elucidating its crystal structure, providing insights into the molecular packing and intermolecular interactions within the crystal lattice. []
Relevance: This imidazo[1,5-a]pyridinium salt is structurally related to Imidazo[1,5-a]pyridin-6-amine by sharing the core imidazo[1,5-a]pyridine structure. The presence of a positive charge on the imidazo[1,5-a]pyridine ring in the salt highlights the potential for synthesizing and investigating the properties of charged derivatives of Imidazo[1,5-a]pyridin-6-amine. []
Compound Description: [11C]R121920 is a radiolabeled pyrazolo[1,5-a]pyrimidine derivative designed as a potential PET ligand for imaging CRF1 receptors in vivo. [] It exhibits high selectivity for CRF1 receptors and suitable pharmacokinetic properties for PET imaging. [] The compound was synthesized through a novel palladium-catalyzed Suzuki coupling followed by radiolabeling with [11C]MeOTf. []
Relevance: Although classified as a pyrazolo[1,5-a]pyrimidine, [11C]R121920 shares a structural similarity with Imidazo[1,5-a]pyridin-6-amine due to the presence of a pyridine ring directly attached to another heterocyclic unit. This emphasizes the relevance of exploring various heterocyclic systems containing a pyridine ring for developing new PET ligands targeting different biological targets. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.